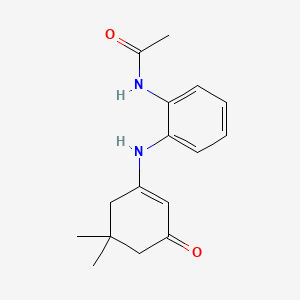![molecular formula C14H14N2O3 B2912910 N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine CAS No. 2380176-62-3](/img/structure/B2912910.png)
N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that combines the structural features of furan, benzoxazole, and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, such as the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol.
Introduction of the Benzoxazole Moiety: The benzoxazole ring can be formed by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling of the Furan and Benzoxazole Units: The final step involves the coupling of the furan derivative with the benzoxazole moiety using appropriate reagents and conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and antifungal properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s heterocyclic structure may impart unique electronic and optical properties, making it useful in the development of new materials.
Wirkmechanismus
The mechanism of action of N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its antibacterial properties.
Furan-2-carbaldehyde: Another furan derivative used in various synthetic applications.
Uniqueness
N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine is unique due to its combination of furan, benzoxazole, and amine groups, which may impart distinct biological and chemical properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-17-13(12-7-4-8-18-12)9-15-14-16-10-5-2-3-6-11(10)19-14/h2-8,13H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHNAGNUPVRDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC2=CC=CC=C2O1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2912828.png)
![2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2912829.png)





![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)

![2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide](/img/structure/B2912842.png)
![3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole](/img/structure/B2912845.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)
![2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2912848.png)

